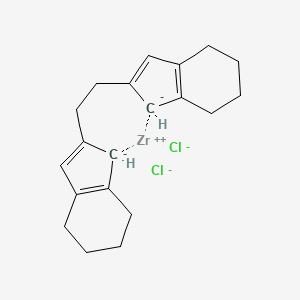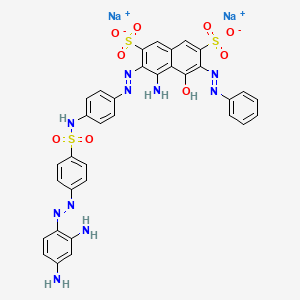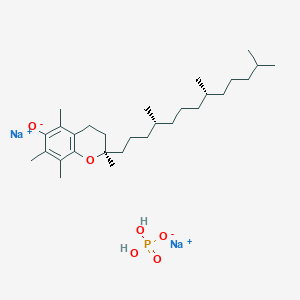
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. It is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene . This compound is a type of metallocene catalyst, which is a subset of Ziegler-Natta catalysts, and it exhibits high activity and selectivity in polymerization reactions .
Mechanism of Action
Target of Action
Rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)Zirconium Dichloride, also known as a type of Ziegler-Natta catalyst , primarily targets monosubstituted alkenes . These alkenes are unsaturated hydrocarbons that play a crucial role in various chemical reactions, particularly in the polymerization process .
Mode of Action
This compound acts as a catalyst for the enantioselective methylalumination of monosubstituted alkenes . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction . The compound’s interaction with its targets results in the formation of high molecular weight polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins such as ethylene, propylene, and styrene . The downstream effects include the formation of polymers with high molecular weight and specific stereochemistry .
Pharmacokinetics
For instance, it is sensitive to moisture , which can affect its stability and, consequently, its catalytic activity.
Result of Action
The result of the compound’s action is the formation of high molecular weight polymers from olefins . These polymers have a wide range of applications, including the manufacture of plastics, resins, and synthetic fibers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its stability and catalytic activity . Therefore, it is typically stored under conditions that minimize exposure to moisture .
Preparation Methods
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves several steps:
Formation of Dichloride Complex: The initial step involves the reaction of zirconium tetrachloride with tetrahydro-1-indenyl to form a dichloride complex.
Cyclization Reaction: The tetrahydro-1-indenyl complex undergoes a cyclization reaction with 1,3-butadiene to form a tetrahydro-1-indenyl cyclobutene.
Final Product Formation: The cyclobutene derivative reacts with ethyl acetate in the presence of hydrochloric acid to yield this compound.
Chemical Reactions Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions:
Polymerization: It is highly effective in the polymerization of olefins such as ethylene, propylene, and styrene.
Carboalumination: It participates in Negishi carboalumination reactions, which involve the addition of aluminum-containing groups to alkenes.
Reduction: The compound can catalyze the reduction of esters to alcohols under specific conditions.
Alkylation: It is used in diastereoselective intramolecular olefin alkylations.
Scientific Research Applications
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the synthesis of polymers, particularly polyolefins. Its high activity and selectivity make it a valuable tool in polymer chemistry.
Comparison with Similar Compounds
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique among metallocene catalysts due to its high activity and selectivity in polymerization reactions. Similar compounds include:
- DICHLORO(R,R)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)
- DICHLORO(S,S)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)
- DICHLORO[REL-(7AR,7’AR)-1,2-ETHANEDIYLBIS[(1,2,3,3A,7A-ETA)-4,5,6,7-TETRAHYDRO-1H-INDEN-1-YLIDENE]]ZIRCONIUM
These compounds share similar structures and catalytic properties but may differ in their stereochemistry and specific applications.
Properties
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESWDBQMFOLST-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Zr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE influence its catalytic activity in ethylene-propylene copolymerization?
A1: The presence of both a hydrogenated six-membered ring in the indenyl moiety and a CH2 bridge in this compound significantly impacts its ability to control the molecular weight of ethylene-propylene copolymers. [] This specific metallocene catalyst consistently produces copolymers with molecular weights below 5,000 g/mol, regardless of the ethylene content in the reaction. [] This is in contrast to other metallocene catalysts with different structural features. For instance, RAC-DIMETHYLSILYLBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE, lacking the CH2 bridge, yields copolymers with higher molecular weights. [] These observations highlight the importance of specific structural elements in metallocene catalysts for tuning the properties of the resulting polymers.
Q2: How does this compound compare to other metallocene catalysts in ethylene/styrene copolymerization?
A2: this compound stands out for its ability to incorporate higher amounts of styrene into ethylene/styrene copolymers compared to other metallocene catalysts. [] This is attributed to the presence of both a carbon bridge and bulky ligands within its structure. [] The increased styrene incorporation significantly influences the copolymer's properties, leading to a decrease in melting temperature and a shift from typical semicrystalline thermoplastic behavior to elastomeric properties at higher styrene contents. [] This makes this compound particularly promising for producing ethylene/styrene copolymers with tailored properties.
Q3: Beyond polymerization, are there other applications for this compound and related compounds?
A3: Yes, research indicates that optically active versions of ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM and -HAFNIUM complexes can be employed in the asymmetric oligomerization of bulky allylsilanes. [] This demonstrates the potential of this class of compounds for synthesizing optically active oligomers, which are valuable building blocks for various applications, including pharmaceuticals and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A](/img/new.no-structure.jpg)
![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
